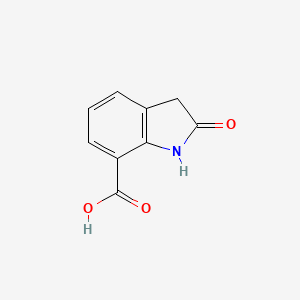

2-Oxoindoline-7-carboxylic acid

描述

Significance of Indoline (B122111) and Oxindole (B195798) Scaffolds in Chemical Research

Indoline and oxindole structures are considered "privileged scaffolds" in medicinal chemistry, a designation for molecular frameworks that can bind to multiple, unrelated biological targets. nih.govresearchgate.net This versatility makes them highly valuable in the quest for new therapeutic agents. nih.govresearchgate.net The indole (B1671886) scaffold, a precursor to both indoline and oxindole, is a key component in numerous natural products and synthetic drugs, exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net

The oxindole core, in particular, is a structural motif found in various natural products and has been identified as a crucial element for antitumor activity. nih.govrsc.org Derivatives of oxindole have shown promise in targeting various cellular processes implicated in diseases like cancer. nih.govresearchgate.net The adaptability of these scaffolds allows for extensive chemical modifications, enabling scientists to fine-tune their properties and design molecules with specific biological functions. ijpsjournal.com

Historical Context of Indole Chemistry and Derivatives

The journey into the world of indole chemistry began in the 19th century with the investigation of the dye indigo. wikipedia.org In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole with zinc dust. wikipedia.orgbhu.ac.in This pivotal moment opened the door to understanding the structure and reactivity of this important heterocyclic compound. The structure of indole, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, was fully elucidated in the late 19th century. creative-proteomics.com

The 20th century witnessed a surge of interest in indole and its derivatives as their presence in crucial biological molecules like the amino acid tryptophan and the neurotransmitter serotonin (B10506) was discovered. wikipedia.orgcreative-proteomics.com This led to the development of numerous synthetic methods to create substituted indoles, with the Fischer indole synthesis, developed in 1883, being one of the most notable and enduring techniques. wikipedia.orgcreative-proteomics.com Over the years, other methods like the Madelung, Bartoli, and Larock syntheses have further expanded the chemist's toolkit for constructing these complex molecules. ijpsjournal.combiosynth.com

Overview of 2-Oxoindoline-7-carboxylic Acid as a Research Target

Within this rich chemical landscape, this compound has emerged as a specific molecule of interest for researchers. Its structure combines the key features of an oxindole core with a carboxylic acid group at the 7-position. The presence of the carboxylic acid functional group is significant as it can influence the molecule's solubility and its ability to interact with biological targets. wiley-vch.de

While the broader class of oxindoles has been extensively studied, the specific substitution pattern of this compound makes it a valuable building block in the synthesis of more complex molecules. Researchers utilize it as a starting material or an intermediate in the creation of novel compounds with potential therapeutic applications. synchem.deprepchem.com Its availability for research purposes allows for the exploration of its chemical reactivity and its potential to be incorporated into new drug discovery programs. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Structure

3D Structure

属性

IUPAC Name |

2-oxo-1,3-dihydroindole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-7-4-5-2-1-3-6(9(12)13)8(5)10-7/h1-3H,4H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDOVZSOSPBZIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)C(=O)O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60600424 | |

| Record name | 2-Oxo-2,3-dihydro-1H-indole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25369-43-1 | |

| Record name | 2-Oxo-2,3-dihydro-1H-indole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 2-Oxoindoline-7-carboxylic Acid

Multiple pathways have been developed to access the this compound core, ranging from direct cyclization reactions to more elaborate multi-step sequences.

Direct synthetic methods aim to construct the bicyclic oxindole (B195798) system with the carboxylic acid at the 7-position in a minimal number of steps. One notable approach involves the intramolecular α-arylation of chloro-substituted anilides. For instance, the treatment of appropriately substituted fluoro- or chloro-substituted anilides with a strong base like potassium tert-butoxide in dimethylformamide can induce cyclization to yield the desired 2-oxoindoline scaffold. nih.gov Another strategy involves the reductive cyclization of ortho-nitrophenyl derivatives. For example, ethyl o-nitrophenylpyruvate can be synthesized from o-nitrotoluene and diethyl oxalate (B1200264), and its subsequent reduction can lead to the formation of an indole-2-carboxylate, a close structural relative. orgsyn.org

Isatin-7-carboxylic acid (CAS No. 25128-35-2) serves as a valuable precursor for the synthesis of this compound. apolloscientific.co.uk The isatin (B1672199) core already possesses the desired carbon skeleton and the carboxylic acid group at the 7-position. The transformation to the 2-oxoindoline structure typically involves the reduction of the C3-carbonyl group of the isatin. This reduction can be achieved using various reducing agents. For example, catalytic hydrogenation or the use of hydride reagents can selectively reduce the C3-keto group to a methylene (B1212753) group, thus affording this compound. This method benefits from the commercial availability of isatin-7-carboxylic acid and the often high efficiency of the reduction step.

Multi-step syntheses provide a versatile platform for the construction of this compound, often allowing for greater control over substituent patterns. A common strategy begins with a substituted aniline (B41778) or nitrobenzene (B124822) derivative. For example, a synthesis can commence with 3-hydroxy-2-nitrotoluene, which can be converted in several steps to 7-benzyloxyindolin-2-one. rsc.org This intermediate can then undergo further reactions, such as a base-induced condensation with an oxalate ester, followed by deprotection to yield the target acid. rsc.org Another multi-step approach could involve the construction of a substituted phenylacetic acid derivative, which is then cyclized to form the oxindole ring. The specific reagents and reaction conditions in these multi-step sequences can be tailored to accommodate various functional groups and to control the regiochemistry of the final product. pearson.comyoutube.comyoutube.comyoutube.com

Synthesis of Derivatized 2-Oxoindoline Systems

The this compound core is a versatile template for the synthesis of more complex, derivatized systems, particularly spirocyclic analogues which are of significant interest in drug discovery. nih.govnih.gov

The synthesis of spirocyclic oxindoles often involves the generation of a reactive intermediate at the C3 position of the oxindole ring, which then participates in a ring-forming reaction. These reactions can lead to the formation of diverse spirocyclic systems, including spiropyrrolidines, spirocyclopropanes, and spiroisoxazolidines. rsc.orgresearchgate.net

[3+2] cycloaddition reactions are a powerful tool for the construction of five-membered spirocyclic rings at the C3 position of the oxindole core. uchicago.eduwikipedia.org This type of reaction typically involves the reaction of a C3-ylideneoxindole, which acts as the dipolarophile, with a 1,3-dipole. researchgate.netwikipedia.org

A prominent example is the 1,3-dipolar cycloaddition between a methylene-oxindole derivative and a nitrone. This reaction leads to the formation of a spiroisoxazolidine ring system. The regioselectivity and stereoselectivity of these cycloadditions can often be controlled by the choice of substrates, catalysts, and reaction conditions. researchgate.net Similarly, azomethine ylides can be employed as 1,3-dipoles to react with the exocyclic double bond of a C3-ylideneoxindole, affording spiropyrrolidinyl oxindoles. uchicago.edu The reaction of diazomethane (B1218177) derivatives with olefinic bonds can also be classified as a 1,3-dipolar cycloaddition, offering another route to spirocyclic systems. nih.gov These cycloaddition strategies provide a convergent and efficient means to access complex and medicinally relevant spirocyclic oxindole scaffolds. rsc.orgresearchgate.net

Synthesis of Spirocyclic Oxindole Analogues

Dianion Alkylation and Cyclization Strategies

The oxindole core, characterized by its lactam structure, possesses two acidic protons: one on the nitrogen atom and one on the C-3 carbon. This allows for the formation of a dianion, which can be selectively alkylated. A common strategy involves the use of a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to deprotonate both the N-1 and C-3 positions.

The resulting dianion is a powerful nucleophile. Subsequent reaction with an electrophile, such as an alkyl halide, typically results in selective alkylation at the more nucleophilic C-3 position. This method provides a direct route to C-3 substituted oxindoles. For instance, the dianion of a simple oxindole can be treated with an alkyl iodide to yield the C-3 monoalkylated product. This strategy is a foundational step for creating precursors to more complex molecules, where the introduced alkyl chain can undergo further reactions, including intramolecular cyclizations to form spirocyclic or fused-ring systems.

Synthesis of Fused Heterocyclic Systems Incorporating the 2-Oxoindoline Moiety

The 2-oxoindoline skeleton is a valuable starting point for the synthesis of polycyclic heterocyclic compounds, where additional rings are fused to the core structure.

Pyrrolo[3,2-h]quinoline Derivatives

The synthesis of the specific pyrrolo[3,2-h]quinoline fused system from this compound is a specialized transformation. While numerous methods exist for synthesizing various regioisomers of pyrroloquinolines, such as the Combes wikipedia.orgquimicaorganica.org or Friedländer synthesis, nih.gov their direct application to form the [3,2-h] isomer from an oxindole precursor is not commonly documented in general literature. One-pot syntheses starting from 5-aminoindoles have been reported to yield pyrrolo[2,3-h]quinoline derivatives, highlighting the complexity and regiochemical challenges in directing the cyclization to the desired [3,2-h] orientation. thieme-connect.de Achieving this specific fusion would likely require a multi-step sequence involving the strategic introduction of functional groups onto the this compound core to direct the annulation of the final pyridine (B92270) ring in the correct orientation.

Pyrazolo[3,4-b]pyridine Derivatives

A more direct and documented approach involves the synthesis of spirocyclic systems where the pyrazolopyridine moiety is linked to the C-3 position of the oxindole ring. One such method involves a one-pot, three-component reaction. This strategy can utilize isatins (which are closely related to oxindoles), an aminopyrazole, and a third component under specific reaction conditions. A notable example is the synthesis of trifluoromethylated polyheterocyclic spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives. These complex structures are formed through the reaction of an isatin derivative with an appropriate aminopyrazole, which initially forms a hemiaminal-containing intermediate. Subsequent dehydration, often facilitated by a reagent like thionyl chloride in pyridine, affords the final spirocyclic product. nih.gov This approach demonstrates the utility of the oxindole C-3 position as a key anchor point for constructing elaborate heterocyclic fusions.

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group at the C-7 position of this compound is a key functional handle that allows for a variety of chemical modifications, most notably esterification and amidation, to produce a diverse range of derivatives.

Esterification

The conversion of the carboxylic acid to an ester can be achieved through several standard and reliable methods. The choice of method often depends on the scale of the reaction and the steric hindrance of the alcohol.

Fischer-Taft Esterification: This is a classic acid-catalyzed esterification where the carboxylic acid is heated with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). youtube.com The reaction is reversible, and to drive the equilibrium towards the ester product, water is typically removed as it is formed, or a large excess of the alcohol is used. researchgate.netrsc.org

DCC/DMAP Coupling: For more sensitive substrates or when milder conditions are required, coupling agents are frequently employed. A highly effective method involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as the activating agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. nih.gov In this procedure, DCC activates the carboxylic acid to form a reactive intermediate, which is then readily attacked by the alcohol. DMAP serves as an efficient acyl-transfer catalyst, significantly accelerating the reaction and allowing it to proceed at room temperature. nih.gov

Table 1: Comparison of Esterification Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Heating, often with water removal | Inexpensive reagents, suitable for large scale. | Harsh conditions (strong acid, heat), reversible. |

| DCC/DMAP Coupling | Alcohol, DCC, DMAP | Room temperature, aprotic solvent (e.g., CH₂Cl₂) | Mild conditions, high yields, suitable for sensitive substrates. | DCC is an allergen, formation of dicyclohexylurea byproduct. |

Amidation and Carboxamide Formation

The synthesis of amides from this compound is a crucial transformation for creating derivatives with diverse biological activities. This can be accomplished through direct reaction with an amine or, more commonly, via an activated carboxylic acid derivative.

Acid Chloride Method: A robust and widely used two-step procedure involves the initial conversion of the carboxylic acid to a more reactive acid chloride. This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with a primary or secondary amine, often in the presence of a base to neutralize the HCl byproduct, to yield the corresponding carboxamide.

Direct Amide Coupling: Similar to esterification, direct coupling methods can be used to form amides under milder conditions. Reagents like DCC can activate the carboxylic acid, facilitating its reaction with an amine. Alternatively, simply heating a mixture of the carboxylic acid and an amine can directly form the amide bond through dehydration, although this often requires high temperatures. The formation of an initial ammonium (B1175870) carboxylate salt is an intermediate step in this thermal process.

Table 2: Common Amidation Strategies

| Strategy | Key Reagents | Typical Conditions | Key Features |

|---|---|---|---|

| Acid Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride | Reflux or room temperature, followed by addition of amine | Highly reactive intermediate, generally leads to high yields. Requires handling of corrosive reagents. |

| Direct Thermal Condensation | Amine (e.g., NH₃ from (NH₄)₂CO₃) | Heating / Reflux | Simple, atom-economical. Requires high temperatures, may not be suitable for sensitive molecules. |

| Coupling Agent Method | Amine, Coupling Agent (e.g., DCC) | Room temperature | Mild conditions, good for complex molecules. Stoichiometric byproducts are generated. |

Other Functionalizations of the 2-Oxoindoline Core

Catalytic Approaches in 2-Oxoindoline Synthesis

Catalytic methods provide efficient and selective routes to the 2-oxoindole core, often with the ability to control stereochemistry and introduce functional group diversity. Transition metal catalysis and organocatalysis are two powerful pillars in the synthesis of these important heterocyclic scaffolds.

Palladium-Catalyzed Reactions:

Palladium catalysis has been extensively used for the synthesis of oxindoles. One prominent strategy is the intramolecular Heck reaction of N-arylacrylamides. A significant advancement in this area is the palladium-catalyzed enantioselective domino Heck carbonylation reaction of o-iodoacrylanilides. mdpi.comnih.gov This method, using terminal alkynes and water as nucleophiles, allows for the synthesis of a variety of β-carbonylated 2-oxindole derivatives, including those with a carboxylic acid moiety, in high yields and excellent enantioselectivities. mdpi.comnih.gov This demonstrates a direct and powerful route to chiral this compound derivatives.

Improved catalysts for the palladium-catalyzed α-arylation of amides have also been developed, providing rapid and high-yielding synthesis of oxindoles, including those with quaternary carbon centers. acs.org These methods often utilize bulky phosphine (B1218219) or N-heterocyclic carbene ligands. acs.org

The following table highlights a key palladium-catalyzed approach for the synthesis of 2-oxindole carboxylic acids.

| Reaction Type | Catalyst System | Starting Materials | Product | Ref. |

| Enantioselective Heck Carbonylation | Pd(OAc)₂ / Ligand | o-Iodoacrylanilide, Alkyne, H₂O | β-Carbonylated 2-oxindole carboxylic acid | mdpi.comnih.gov |

Rhodium-Catalyzed Reactions:

Rhodium catalysts have shown utility in the synthesis of indole (B1671886) and oxindole derivatives through various C-H activation and cyclization strategies. For instance, rhodium-catalyzed oxidative annulation of 7-arylindoles with alkenes or alkynes has been developed, although this applies to a different regioisomer of the indole core. orientjchem.org

A more relevant approach is the rhodium(II)-catalyzed intramolecular O-H/N-H insertion reactions of α-diazoacetoacetanilides, which can lead to the formation of the oxindole ring system. The applicability of this method to the synthesis of this compound would depend on the synthesis of a suitable diazo precursor bearing the C7-carboxylic acid group.

Nickel-Catalyzed Reactions:

Nickel catalysis offers a cost-effective alternative to palladium and rhodium for certain transformations. Nickel-catalyzed reductive cyclization of 2-nitrostyrenes is a known method for the synthesis of indoles and oxindoles. Furthermore, nickel-catalyzed carboxylation of organozinc reagents with CO₂ provides a direct route to carboxylic acids, which could be integrated into a synthetic sequence towards this compound. More directly, nickel-catalyzed selective reduction of carboxylic acids to aldehydes has been reported, which could be a useful transformation for derivatives of this compound.

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of complex molecules, including spirooxindoles and other substituted 2-oxoindoles. These methods avoid the use of potentially toxic and expensive transition metals and often proceed under mild conditions.

A key strategy in organocatalysis involves the use of directing groups to enhance reactivity and control stereoselectivity. While not directly on the this compound itself, the use of 7-azaindoline as a directing group in asymmetric reactions of α-substituted amides is a well-established concept. acs.org The 7-azaindoline group mimics the coordination properties of a carboxylic acid and can be readily converted to a carboxylic acid upon removal, making this a highly relevant approach for the enantioselective synthesis of precursors to this compound derivatives. acs.org

Furthermore, the direct activation of carboxylic acids using chiral organocatalysts, such as chiral phosphoric acids, has been demonstrated. This approach relies on the formation of a heterodimeric assembly between the carboxylic acid and the catalyst, which enhances the acidity of the catalyst and the reactivity of the carboxylic acid, enabling its use as a nucleophile in enantioselective reactions. This principle could potentially be applied to reactions involving this compound.

The table below summarizes key organocatalytic concepts relevant to the synthesis and functionalization of this compound.

| Organocatalytic Strategy | Catalyst Type | Application | Relevance to this compound |

| Directing Group Strategy | Chiral amines, thioureas, etc. | Asymmetric synthesis of substituted oxindoles | The 7-azaindoline group serves as a surrogate for the 7-carboxylic acid, enabling a wide range of asymmetric transformations. acs.org |

| Carboxylic Acid Activation | Chiral phosphoric acids | Nucleophilic addition of carboxylic acids | Provides a potential method for the direct use of this compound as a nucleophile in asymmetric reactions. |

Metal-Free Conditions

The elimination of transition metals from synthetic protocols is a key objective in modern organic chemistry to prevent metal contamination in final products, particularly in the pharmaceutical industry, and to reduce environmental impact. For the synthesis of oxindole derivatives, several metal-free approaches have been explored, primarily centered around intramolecular cyclization reactions.

One notable metal-free strategy involves the intramolecular α-arylation of N-aryl amides. This approach typically utilizes a strong base to facilitate the cyclization. For instance, the intramolecular cyclization of chloro-substituted anilides can be achieved using potassium tert-butoxide in a suitable solvent like dimethylformamide. While this method has been demonstrated for the synthesis of substituted oxindoles, specific data on its application for this compound is not extensively detailed in publicly available research. The general transformation is depicted below:

General Scheme for Metal-Free Intramolecular α-Arylation

Aryl-group with a leaving group at the ortho position and an amide side chain undergoes intramolecular cyclization to form the oxindole ring.

Another emerging metal-free approach is the use of radical initiators to trigger the cyclization of appropriately substituted precursors. For example, the use of potassium persulfate under microwave irradiation has been reported for the rapid synthesis of functionalized oxindoles from formamide (B127407) or N-methylformamide. This method, however, is generally applied to the synthesis of C3-functionalized oxindoles, and its direct applicability to the synthesis of this compound from simple precursors remains an area for further investigation.

The following table summarizes representative metal-free conditions for oxindole synthesis, although specific examples for the 7-carboxylic acid derivative are limited.

| Starting Material Type | Reagents and Conditions | Product Type | Reported Yield Range |

| N-Aryl-α-halo-amide | Potassium tert-butoxide, Dimethylformamide, 80 °C | Substituted Oxindoles | Moderate to Good |

| N-Aryl-acrylamide | Formamide/N-methylformamide, Potassium persulfate, Microwave | C3-functionalized Oxindoles | Good |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of valuable chemical entities, including this compound. These approaches aim to reduce or eliminate the use and generation of hazardous substances by focusing on aspects like the use of environmentally benign solvents, catalyst-free conditions, and energy efficiency.

A significant advancement in green chemistry is the use of water as a reaction medium. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. For the synthesis of oxindole derivatives, certain reactions have been successfully performed in water, often under catalyst-free conditions. For example, the synthesis of 3-substituted-3-hydroxyisoxazole-oxindole hybrids has been achieved in water at elevated temperatures without the need for a catalyst. This demonstrates the potential of water to facilitate key bond-forming reactions for the construction of the oxindole scaffold.

While specific research detailing the synthesis of this compound in water is not widely reported, the general principles of utilizing aqueous media for the cyclization of suitable precursors hold promise for developing a greener synthesis of this target molecule.

Another tenet of green chemistry is the development of catalyst-free reactions. The avoidance of catalysts simplifies reaction work-up, reduces waste, and lowers costs. As mentioned in the context of metal-free synthesis, some radical-initiated and base-mediated cyclizations for oxindole formation can proceed without a catalyst, particularly under forcing conditions like microwave irradiation. The application of such catalyst-free methods to the synthesis of this compound could significantly enhance the environmental profile of its production.

The table below outlines some green chemistry approaches that have been applied to the synthesis of the broader oxindole class of compounds.

| Green Chemistry Principle | Methodology | Specific Example (General Oxindoles) | Potential for this compound |

| Use of Green Solvents | Reaction in water | Synthesis of 3-hydroxy-oxindole derivatives | High potential for intramolecular cyclization of a suitable water-soluble precursor. |

| Catalyst-Free Conditions | Thermal or microwave-assisted cyclization | Synthesis of 3-indolyl-3-hydroxy oxindoles under microwave irradiation | Feasible for intramolecular cyclization of a pre-functionalized aniline derivative. |

Biological Activities and Medicinal Chemistry Applications

2-Oxoindoline-7-carboxylic Acid as a Bioactive Scaffold

The 2-oxoindoline core, a bicyclic heterocyclic ring system, is recognized as a "privileged scaffold" in medicinal chemistry. This is due to its ability to bind to a diverse range of biological targets with high affinity. The addition of a carboxylic acid group at the 7-position further enhances its potential, providing a crucial site for interactions within biological systems, such as forming hydrogen bonds with amino acid residues in enzyme active sites.

The structural rigidity of the oxindole (B195798) ring combined with the functional handle of the carboxylic acid group makes this compound a versatile starting point for the synthesis of complex molecules. This scaffold is particularly prominent in the design of inhibitors for protein-protein interactions and enzymes that are crucial in disease pathways.

Derivatization for Enhanced Biological Profiles

The this compound moiety can be chemically modified in numerous ways to optimize its biological activity, selectivity, and pharmacokinetic properties. nih.gov Derivatization is a key strategy to transform a lead compound into a potent and selective drug candidate.

Common derivatization strategies include:

Spiro-functionalization: Creating spirocyclic systems at the C3 position of the oxindole ring has been a highly successful strategy. This introduces three-dimensional complexity, which is often crucial for disrupting protein-protein interactions. Spiro-oxindoles, for example, have been extensively developed as potent inhibitors of the MDM2-p53 interaction. nih.gov

Substitution on the Indole (B1671886) Nitrogen: The nitrogen atom of the indoline (B122111) ring can be substituted with various groups to modulate the compound's properties.

Amide Bond Formation: The carboxylic acid group is readily converted into amides by coupling with a wide array of amines. This allows for the exploration of different substituents to probe interactions with specific pockets in a target protein.

Esterification: Formation of esters from the carboxylic acid can alter the compound's solubility and cell permeability.

Modification of the Benzene (B151609) Ring: Introducing substituents like halogens (e.g., fluorine, chlorine) onto the aromatic part of the scaffold can significantly improve the pharmacokinetic profile and binding affinity of the derivatives. nih.gov

These modifications allow for the fine-tuning of the molecule's electronic and steric properties to achieve desired biological outcomes.

Anticancer Research

Derivatives of this compound have shown significant promise as anticancer agents, primarily through their ability to modulate key pathways involved in cancer cell proliferation and survival.

Antiproliferative Properties against Various Cancer Cell Lines

A significant body of research has demonstrated the potent antiproliferative effects of 2-oxoindoline derivatives against a wide range of human cancer cell lines. These compounds have shown efficacy against both solid tumors and hematological malignancies.

For instance, spiro-oxindole derivatives have been shown to inhibit the growth of cancer cell lines that retain wild-type p53. nih.gov One such compound demonstrated IC50 values ranging from 0.18 to 2.2 µM in various cancer cell lines with wild-type p53. nih.gov Another study on 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester (a derivative) reported significant antimitotic activity at micromolar and submicromolar concentrations in the NCI60 cell line screen. researchgate.net This compound also showed potent cytotoxic action against MCF-7 (breast cancer), HCT116 (colon cancer), HepG2 (hepatoma), HeLa (cervical cancer), and A549 (lung cancer) cell lines. researchgate.net

Derivatives of indenopyrimidine-2,5-dione have been evaluated for their antiproliferative activities against breast cancer cell lines MCF-7 (ER+) and MDA-MB-231 (ER-). nih.gov Hybrids of coumarin (B35378) and 1,2,3-triazole have also been screened for their cytotoxic activity against several cancer cell lines including A549, HepG2, and MCF7. nih.gov

Table 1: Antiproliferative Activity of Selected 2-Oxoindoline Derivatives

Modulation of Key Biological Pathways

The anticancer effects of this compound derivatives are often attributed to their ability to interfere with specific molecular targets and signaling pathways that are dysregulated in cancer.

Receptor tyrosine kinases (RTKs) are crucial mediators of cell signaling that control processes such as cell growth, proliferation, and angiogenesis. Their aberrant activation is a common feature of many cancers, making them attractive targets for therapeutic intervention.

Derivatives of 2-oxoindoline have been developed as potent inhibitors of several RTKs. Two series of 2-oxoindole derivatives, N-aryl acetamides and benzyloxy benzylidenes, were designed as multiple kinase inhibitors. nih.gov Notably, compound 6f from this study showed exceptional selectivity and potency against VEGFR-2, PDGFRα, and PDGFRβ with IC50 values of 7.49 nM, 7.41 nM, and 6.18 nM, respectively. nih.gov Another derivative, 9f , also displayed significant inhibitory activity against these kinases. nih.gov The ability of these compounds to block RTK signaling disrupts downstream pathways, leading to the inhibition of cancer cell growth and angiogenesis.

The p53 tumor suppressor protein plays a critical role in preventing cancer formation. Its activity is tightly regulated by the murine double minute 2 (MDM2) oncoprotein, which binds to p53 and promotes its degradation. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inactivation of p53. nih.gov

Disrupting the p53-MDM2 interaction is a promising therapeutic strategy to reactivate p53 function in cancer cells. Spiro-oxindole derivatives based on the 2-oxoindoline scaffold have emerged as highly potent inhibitors of this interaction. nih.gov These compounds act by mimicking the key p53 amino acids that bind to a hydrophobic pocket on the MDM2 protein. By occupying this pocket, the inhibitors prevent MDM2 from binding to and degrading p53. nih.gov This leads to the accumulation of p53, which can then induce cell cycle arrest, apoptosis, and senescence in cancer cells. A potent spiro-oxindole-containing MDM2 inhibitor was found to have a Ki of 23.5 nM for MDM2 binding and effectively activated wild-type p53 in cancer cells. nih.gov

Table 2: Compound Names Mentioned in the Article

Histone Deacetylase (HDAC) Inhibition

Histone deacetylase (HDAC) inhibitors represent a promising class of therapeutic agents, particularly in oncology and for treating genetic disorders like spinal muscular atrophy (SMA). nih.gov The general pharmacophore for these inhibitors consists of three key components: a group that binds to the zinc ion in the enzyme's active site, a hydrocarbon linker, and a "capping" group that interacts with nearby amino acids. nih.gov

The carboxylic acid class of HDAC inhibitors was among the first to be investigated for therapeutic purposes. nih.gov Carboxylic acids can function as the crucial zinc-binding group within the enzyme's active site. nih.gov Research into various carboxylic acid derivatives has been conducted to understand the structural requirements for potent HDAC inhibition. nih.gov While direct studies on this compound as an HDAC inhibitor are not extensively detailed in the provided literature, its structural features—namely the carboxylic acid moiety—suggest its potential to function as a zinc-binding group. This positions the compound as a candidate for further investigation in the design of novel HDAC inhibitors. Modifications to the core indolinone structure could serve as the linker and capping group to optimize binding and activity. nih.gov

Structure-Activity Relationships (SAR) in Anticancer Analogues

The indolin-2-one core is a fundamental scaffold for drugs targeting angiogenesis, the process of new blood vessel formation essential for tumor growth. nih.gov A comprehensive review of indolin-2-one analogs as inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs) highlights that the core structure is necessary for activity. nih.gov The substitutions on this core, particularly at the C-3 position of the oxindole ring, play a critical role in their antiangiogenic and anticancer effects. nih.gov

Structure-activity relationship (SAR) studies on various heterocyclic compounds have shown that specific substitutions can dramatically enhance anticancer potential. For instance, the presence of electron-withdrawing groups, such as halogens, can be crucial for generating or escalating activity, while electron-donating groups may diminish it. researchgate.net In the context of this compound, the carboxylic acid group at the 7-position introduces a key modification. Further SAR studies would involve creating a library of derivatives, for example, by modifying the C-3 position with different aryl or heterocyclic groups or by converting the carboxylic acid to various amides or esters, to explore how these changes impact anticancer efficacy. nih.gov Such studies on related structures have successfully identified compounds with potent, selective activity against various cancer cell lines, including melanoma and prostate cancer. nih.gov

Analogs with Sunitinib-like Activity

Sunitinib (B231), a multi-targeted receptor tyrosine kinase inhibitor, is a prominent anticancer drug built upon the indolin-2-one scaffold. nih.gov It is a prime example of the successful application of this chemical core in oncology. nih.gov Researchers have actively designed and synthesized novel 2-indolinone derivatives as sunitinib analogues to improve activity against specific targets like VEGFR-2, a key mediator of angiogenesis. nih.govnih.gov

Studies on sunitinib derivatives have yielded compounds with significantly greater potency than the parent drug against certain cancer cell lines. For instance, some analogs showed 24 to 47 times more activity against pancreatic cancer cell lines under both normal and hypoxic conditions. mdpi.com A study on novel 2-indolinone thiazole (B1198619) hybrids identified compounds with excellent VEGFR-2 inhibitory activity, with one derivative proving to be more potent than sunitinib itself. nih.gov These findings underscore the potential of the 2-oxoindoline core, including this compound, as a foundational structure for developing new kinase inhibitors with Sunitinib-like or enhanced activity.

Table 1: Activity of Selected Sunitinib Analogues

| Compound | Target/Cell Line | Activity | Reference |

|---|---|---|---|

| EMAC4001 | MIA PaCa-2, PANC-1 (Pancreatic Cancer) | 24-47 times more active than sunitinib | mdpi.com |

| Compound 13b | VEGFR-2 | IC₅₀ = 0.067 µM (more potent than sunitinib's IC₅₀ of 0.075 µM) | nih.gov |

| Compounds 5, 15a, 15b, 17, 19c | VEGFR-2 | Exhibited submicromolar inhibition comparable to sunitinib | nih.gov |

Anti-inflammatory Potential

The anti-inflammatory properties of compounds containing carboxylic acid moieties are well-established, with nonsteroidal anti-inflammatory drugs (NSAIDs) being a primary example. nih.gov These drugs often exert their effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key to the synthesis of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov Studies on quinoline-related carboxylic acids have demonstrated their potential as anti-inflammatory agents. nih.gov

Cysteinyl-Leukotriene (CysLT) Receptor Antagonism

Cysteinyl leukotrienes (CysLTs) are potent inflammatory mediators involved in the pathophysiology of several inflammatory diseases. They act through G-protein-coupled receptors, primarily CysLT1 and CysLT2. nih.govdrugbank.com Antagonists of these receptors are clinically proven therapies. nih.gov

Notably, research has identified indole-2-carboxylic acid derivatives as a novel class of selective CysLT1 antagonists. Furthermore, the discovery of a potent dual CysLT1 and CysLT2 antagonist revealed that the presence of two acidic moieties is essential for this dual activity. nih.gov Given that this compound contains both an indole-like core and a carboxylic acid group, it represents a promising starting point for the design of CysLT receptor antagonists.

Table 2: CysLT Receptor Antagonist Activity

| Compound Class/Name | Target Receptor | Potency (IC₅₀) | Reference |

|---|---|---|---|

| Indole-2-carboxylic acid derivative | CysLT1 | 38 nM | |

| ONO-2050297 (Benzoxazine derivative) | CysLT1 | 17 nM | nih.gov |

| ONO-2050297 (Benzoxazine derivative) | CysLT2 | 0.87 nM | nih.gov |

Role in Inflammatory Conditions (e.g., Asthma, Allergic Rhinitis)

The involvement of CysLTs in the immunopathogenesis of bronchial asthma and allergic rhinitis has led to the development of selective CysLT1 receptor antagonists like montelukast (B128269) and zafirlukast (B1683622) as effective treatments. nih.gov These conditions are often considered manifestations of a single airway inflammatory process, under the "one airway, one disease" concept. nih.gov The inflammation is typically driven by T helper type 2 (Th2) immune responses. nih.gov

Given the potential of indole-carboxylic acid structures to act as CysLT receptor antagonists, derivatives of this compound could be developed as therapeutic agents for these common inflammatory respiratory diseases. nih.govnih.gov By blocking the action of CysLTs, such compounds could help to reduce the bronchoconstriction, mucus production, and inflammatory cell infiltration that characterize asthma and allergic rhinitis. nih.gov

Antimicrobial and Antiviral Activities

Heterocyclic compounds, including those with an indole nucleus, are a rich source of antimicrobial and antiviral agents. nih.govresearchgate.net Research has shown that natural products containing indole-type alkaloid structures, as well as various phenolic acids, possess in vitro antiviral and antibacterial properties. nih.gov For example, certain compounds have demonstrated effects against both DNA viruses (like herpes simplex type 1) and RNA viruses (like parainfluenza type-3). nih.gov

Furthermore, the synthesis of quinolone carboxylic acid derivatives has led to the discovery of compounds with potent antibacterial activity against both Gram-positive and Gram-negative pathogens. nih.gov The structural similarity between quinolones and the oxoindoline core suggests that this compound and its derivatives are worthy of investigation for their potential antimicrobial and antiviral activities.

Antibacterial Activity

Derivatives of the 2-oxoindoline core have demonstrated notable antibacterial properties. The versatility of the isatin (B1672199) (1H-indole-2,3-dione) precursor allows for the synthesis of a wide array of pharmacologically active compounds. researchgate.net For instance, novel 2-oxo-1,2-dihydro-1'H-spiro[indoline-3,2'-quinazoline]-4'-carbohydrazones have been synthesized and shown to possess broad-spectrum activity against various bacterial strains. researchgate.net

In one study, the antibacterial screening of hydrazone derivatives (compounds 4–11) revealed inhibition zones ranging from 10 to 32 mm. researchgate.net The minimum inhibitory concentration (MIC) for these synthesized compounds was found to be between 0.0313 mg/mL and 0.125 mg/mL, which is comparable to or even better than standard antibiotics like streptomycin (B1217042) and tetracycline (B611298) in some cases. researchgate.net Specifically, certain synthesized hydrazone derivatives showed significant potential as effective antibacterial agents, warranting further investigation. researchgate.net

Another class of derivatives, spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]diones, has also been evaluated for antibacterial activity against Enterococcus faecalis and Staphylococcus aureus. nih.gov Compounds within this series, particularly those with specific substitutions, exhibited the strongest antimicrobial effects. nih.gov For example, compounds 4b and 4h showed significant antimicrobial activity against S. aureus, with MIC values of 750 μg/mL. nih.gov The presence of a nitro (NO2) group in some of the synthesized compounds was found to enhance their activity. nih.gov

Furthermore, new 2-indolinone derived oximes and spiro-isoxazolines have been synthesized and screened for their growth inhibitory activity against several microorganisms, including S. aureus, S. epidermidis, E. coli, and P. aeruginosa. nih.gov Many of these compounds, especially certain oximes, displayed significant antimicrobial activity. nih.gov Sulfonamide-based oxindole derivatives have also been tested, with most showing very good antimicrobial activity. nih.gov

Table 1: Antibacterial Activity of 2-Oxoindoline Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) | Reference |

| Hydrazone derivatives (4–11) | Various Gram-positive and Gram-negative | 10 - 32 | 0.0313 - 0.125 | researchgate.net |

| Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione (4b) | S. aureus | - | 750 µg/mL | nih.gov |

| Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione (4h) | S. aureus | - | 750 µg/mL | nih.gov |

| Oxime 28 | Various | Significant activity | - | nih.gov |

| Oxime 29 | Various | Significant activity | - | nih.gov |

Antifungal Activity

The 2-oxoindoline scaffold is also a key component in the development of new antifungal agents. Research has shown that derivatives of this structure can exhibit potent activity against various pathogenic fungi. For instance, spirooxindole-piperazine derivatives have been identified as promising antifungal agents against Candida albicans, a common human pathogen. researchgate.net

In a study focused on plant pathogenic fungi, twenty-five 3-indolyl-3-hydroxy oxindole derivatives were synthesized and evaluated. nih.gov Many of these compounds showed moderate to excellent antifungal activities against five different plant pathogenic fungi. nih.gov Notably, some of these derivatives displayed broad-spectrum antifungal activity that was comparable or even superior to commercial fungicides like carvacrol (B1668589) (CA) and phenazine-1-carboxylic acid (PCA). nih.govmdpi.com

One particular compound, 3u , demonstrated exceptional antifungal activity against Rhizoctonia solani, with an EC50 of 3.44 mg/L, which was more potent than both CA (EC50 = 7.38 mg/L) and PCA (EC50 = 11.62 mg/L). nih.govmdpi.com Structure-activity relationship (SAR) studies indicated that the presence of iodo, chloro, or bromo substituents at the 5-position of both the 3-hydroxy-2-oxindole and indole rings was crucial for high antifungal activity. nih.govmdpi.com In vivo testing confirmed that compound 3u has good curative effects against R. solani. nih.govmdpi.com

Additionally, sulfonamide-based oxindole derivatives have been screened for their antifungal activity against species like Aspergillus niger and Aspergillus clavatus, with most compounds showing very good activity. nih.gov

Table 2: Antifungal Activity of 2-Oxoindoline Derivatives

| Compound | Fungal Strain | EC50 (mg/L) | Reference |

| 3-indolyl-3-hydroxy oxindole (3u) | Rhizoctonia solani | 3.44 | nih.govmdpi.com |

| Carvacrol (CA) (Reference) | Rhizoctonia solani | 7.38 | nih.govmdpi.com |

| Phenazine-1-carboxylic acid (PCA) (Reference) | Rhizoctonia solani | 11.62 | nih.govmdpi.com |

| Sulfonamide based oxindoles | Aspergillus niger, Aspergillus clavatus | Good activity | nih.gov |

Antiviral Activity (e.g., Anti-SARS-CoV-2, Anti-HIV)

The emergence of new viral threats has spurred research into novel antiviral agents, and 2-oxoindoline derivatives have shown promise in this area.

Anti-SARS-CoV-2 Activity

Recent studies have investigated the potential of 2-oxoindoline derivatives against SARS-CoV-2, the virus responsible for COVID-19. A series of 3-alkenyl-2-oxindoles were synthesized and evaluated for their antiviral properties. nih.gov Among the synthesized compounds, 6a and 10b demonstrated potent antiviral activity against SARS-CoV-2 with a high selectivity index compared to reference drugs like hydroxychloroquine (B89500) and chloroquine. nih.gov Importantly, these potent compounds showed a safe profile against normal cells, suggesting their potential for further development as antiviral treatments. nih.gov

Anti-HIV Activity

The 2-oxoindoline scaffold and its related structures have also been explored for their anti-HIV activity. While direct studies on this compound are limited, research on related heterocyclic systems provides valuable insights. For example, a novel tetrahydroindazolylbenzamide derivative was synthesized and showed remarkable anti-HIV activity (EC50 2.77 μM) with low cytotoxicity. nih.gov This compound was found to act as a late reverse transcription inhibitor. nih.gov

Additionally, other studies have looked into derivatives of 2-oxothiazolidine-4(R)-carboxylic acid (OTC), a compound known to replenish glutathione (B108866) levels which are often depleted in HIV-infected patients. nih.gov While the synthesized lipophilic derivatives of OTC did not show anti-HIV-1 activity in the tested models, the parent compound OTC did exhibit anti-HIV-1 effects at high doses. nih.gov

Table 3: Antiviral Activity of 2-Oxoindoline and Related Derivatives

| Compound | Virus | Activity (IC50/EC50) | Selectivity Index | Reference |

| 3-alkenyl-2-oxindole (6a) | SARS-CoV-2 | Potent | High | nih.gov |

| 3-alkenyl-2-oxindole (10b) | SARS-CoV-2 | Potent | High | nih.gov |

| Tetrahydroindazolylbenzamide derivative (6) | HIV | 2.77 µM (EC50) | 68 | nih.gov |

| 2-oxothiazolidine-4(R)-carboxylic acid (OTC) | HIV-1 | Active at high doses | - | nih.gov |

Antioxidant Activity

Several derivatives of the 2-oxoindoline core structure have been investigated for their antioxidant properties. A study on a series of 3(Z)-{4-[4-(arylsulfonyl)piperazin-1-yl]benzylidene}-1,3-dihydro-2H-indol-2-ones demonstrated that most of these compounds possess very significant antioxidant activity when screened using the DPPH assay. nih.gov This suggests that the oxindole-sulfonamide hybrid structure could be a promising scaffold for the development of new antioxidant agents. nih.gov

Table 4: Antioxidant Activity of 2-Oxoindoline Derivatives

| Compound Class | Assay | Result | Reference |

| 3(Z)-{4-[4-(arylsulfonyl)piperazin-1-yl]benzylidene}-1,3-dihydro-2H-indol-2-ones | DPPH | Most compounds showed very significant activity. | nih.gov |

Antidiabetic Activity

The 2-oxoindoline scaffold is also being explored for its potential in developing new treatments for diabetes. Several studies have synthesized and evaluated various derivatives for their ability to inhibit key enzymes involved in glucose metabolism.

A library of 15 compounds based on indole-derived oxadiazole bearing substituted thiazolidinone was designed and synthesized. mdpi.com The inhibitory activity of these compounds against α-amylase and α-glucosidase was determined. mdpi.com Compounds 7 , 9 , and 15 exhibited excellent inhibition against both enzymes, with activity greater than the standard drug acarbose (B1664774). mdpi.com The fluoro-substituted analog 15 showed the strongest inhibition profile. mdpi.com

In another study, novel oxadiazole derivatives were synthesized and evaluated as inhibitors of α-amylase and α-glucosidase. nih.gov One aryl derivative, 5g , showed strong α-amylase inhibitory activity with an IC50 value of 13.09±0.06 µg/ml, which was comparable to the standard drug acarbose (IC50 = 12.20±0.78 µg/ml). nih.gov

Furthermore, a series of acyl pyrazole (B372694) sulfonamides were synthesized and screened for their α-glucosidase inhibitory activity. frontiersin.org All the synthesized compounds were found to be more potent than acarbose, with IC50 values ranging from 1.13 to 28.27 µM. frontiersin.org Compound 5a displayed the highest antidiabetic activity with an IC50 of 1.13 ± 0.06 µM. frontiersin.org

Table 5: Antidiabetic Activity of 2-Oxoindoline and Related Derivatives

| Compound | Target Enzyme | IC50 | Reference |

| Indole-oxadiazole-thiazolidinone (7) | α-amylase, α-glucosidase | More potent than acarbose | mdpi.com |

| Indole-oxadiazole-thiazolidinone (9) | α-amylase, α-glucosidase | More potent than acarbose | mdpi.com |

| Indole-oxadiazole-thiazolidinone (15) | α-amylase, α-glucosidase | More potent than acarbose | mdpi.com |

| Oxadiazole derivative (5g) | α-amylase | 13.09±0.06 µg/ml | nih.gov |

| Acyl pyrazole sulfonamide (5a) | α-glucosidase | 1.13 ± 0.06 µM | frontiersin.org |

| Acarbose (Reference) | α-amylase | 12.20±0.78 µg/ml | nih.gov |

| Acarbose (Reference) | α-glucosidase | 8.50 ± 0.10 µM (α-amylase), 9.30 ± 0.30 µM (α-glucosidase) | mdpi.com |

Other Noteworthy Biological Activities

The spirooxindole scaffold has emerged as a particularly important class of compounds in the search for new antimalarial drugs, especially in light of increasing drug resistance to current therapies. wits.ac.za

A significant breakthrough in this area was the development of cipargamin (B606699) (NITD609), a synthetic spirooxindole with a potent IC50 of approximately 1 nM against various strains of P. falciparum. wits.ac.za Following this, numerous other spirooxindole derivatives have been synthesized and tested. For example, spirofused tetrahydroisoquinoline-oxindole hybrids, also known as spiroquindolones, have been identified as potential multitarget antimalarial agents. nih.gov One such compound, (±)-11 , displayed low-nanomolar activity against the chloroquine-sensitive 3D7 strain of P. falciparum (IC50 = 21 ± 02 nM) and was also effective against the multidrug-resistant Dd2 strain (IC50 = 58.34 ± 2.04 nM). nih.gov In mouse models, this compound showed curative effects with a suppressive 50% effective dose (ED50) of 0.11 mg/kg. nih.gov

Another class of derivatives, spirooxadiazoline oxindoles, has been reported to have dual-stage antiplasmodial activity, being effective against both the blood and liver stages of the parasite. bohrium.comnih.gov Several compounds from this class emerged as dual-stage antimalarials with IC50 values in the low micromolar range. bohrium.comnih.gov

Table 6: Antimalarial Activity of Spiro-Oxindole Derivatives

| Compound | P. falciparum Strain | In Vitro Activity (IC50) | In Vivo Activity (ED50) | Reference |

| Cipargamin (NITD609) | Various | ~1 nM | - | wits.ac.za |

| Spiroquindolone (±)-11 | 3D7 (chloroquine-sensitive) | 21 ± 02 nM | 0.11 mg/kg (mouse) | nih.gov |

| Spiroquindolone (±)-11 | Dd2 (multidrug-resistant) | 58.34 ± 2.04 nM | - | nih.gov |

| Spirooxadiazoline oxindoles | P. falciparum (erythrocytic stage) | Low micromolar range | - | bohrium.comnih.gov |

| Spirooxadiazoline oxindoles | P. berghei (liver stage) | Low micromolar range | - | bohrium.comnih.gov |

Anticholinesterase Activity

The inhibition of cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for the management of Alzheimer's disease. The 2-oxoindoline scaffold has been investigated as a platform for the development of novel cholinesterase inhibitors.

In a notable study, a series of compounds featuring the 2-oxoindoline core were synthesized and evaluated for their ability to inhibit both AChE and BChE. nih.gov Among the synthesized derivatives, those based on a 2-oxoindoline-5-carboxamide (B178552) structure demonstrated significant inhibitory potential. nih.gov One particular compound, 8i , emerged as a potent dual inhibitor of both enzymes. nih.gov

The structure-activity relationship (SAR) studies revealed that the 2-oxoindoline moiety played a crucial role in the observed inhibitory activity. When compared to other heterocyclic systems like 1H-benzo[d]imidazole, 1H-indole, and 1H-benzo[d] nih.govresearchgate.netgoogle.comtriazole, the 2-oxoindoline-containing compound 8i exhibited the most potent inhibition against both AChE and BChE. nih.gov This highlights the importance of the 2-oxoindoline scaffold for achieving high inhibitory potency.

Table 1: Anticholinesterase Activity of 2-Oxoindoline Derivative 8i

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| 8i | eeAChE | 0.39 |

| 8i | eqBChE | 0.28 |

Data sourced from a study on acetylcholinesterase and butyrylcholinesterase dual-target inhibitors. nih.gov

Antipsychotic Activity

The development of novel antipsychotic agents is an ongoing area of research, with a focus on identifying compounds with improved efficacy and reduced side effects compared to existing medications. The 2-oxoindoline scaffold has been explored for its potential in this therapeutic area.

A patent application has disclosed a series of indolin-2-one derivatives for the treatment of central nervous system (CNS) disorders, including schizophrenia. google.com The antipsychotic potential of these compounds was predicted based on their activity in a preclinical model of hyperlocomotion induced by L-687,414, an NMDA receptor glycine (B1666218) site antagonist. google.com Inhibition of L-687,414-induced hypermotility in rodents is a recognized screening method for identifying potential antipsychotic agents. google.com

The patented compounds, which include derivatives of the 2-oxoindoline core, demonstrated significant activity in this model, suggesting their potential utility in treating the positive and negative symptoms of schizophrenia. google.comgoogle.com While specific inhibitory concentrations for individual compounds are not detailed in the public documentation, the findings point to the promise of the 2-oxoindoline scaffold in the design of new antipsychotic drugs. The development of dopamine (B1211576) D2 receptor antagonists is a primary strategy in the discovery of antipsychotics. researchgate.netnih.gov

Antiparkinsonian Activity

Parkinson's disease is a neurodegenerative disorder characterized by the loss of dopaminergic neurons. A key therapeutic approach involves the inhibition of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine in the brain. en-journal.orgnih.govnih.gov The 2-oxoindoline scaffold has been identified as a promising framework for the development of MAO-B inhibitors. nih.govwright.edu

Research in this area has led to the synthesis and evaluation of functionalized benzylidene oxindoles as potential MAO-B inhibitors. wright.edu The rationale behind this approach was based on the structural similarities to other known MAO-B inhibitors and the potential for the 2-oxoindoline core to confer favorable properties for brain penetration and enzyme inhibition. wright.edu These studies aim to develop reversible and specific MAO-B inhibitors that could be used as adjunctive therapy to levodopa (B1675098) for the symptomatic treatment of Parkinson's disease. wright.edu

Furthermore, the potential of 2-oxoindoline derivatives as antiparkinsonian agents is supported by findings that link this scaffold to the modulation of nociceptin/orphanin FQ (NOP) receptors, which are involved in the regulation of motor control. googleapis.com Antagonists of the NOP receptor have shown promise in preclinical models of Parkinson's disease by normalizing the imbalance of neurotransmitter systems affected by dopamine depletion. googleapis.com

Table 2: List of Mentioned Compounds

| Compound Name | Other Names/Synonyms |

|---|---|

| 8i | 2-Oxoindoline-5-carboxamide derivative |

| L-687,414 | (3R,4R)-3-amino-1-hydroxy-4-methyl-pyrrolidin-2-one |

| Levodopa | L-DOPA |

Mechanistic Investigations and Computational Studies

Elucidation of Mechanism of Action for 2-Oxoindoline-7-carboxylic Acid Derivatives

The mechanism of action for derivatives based on the 2-oxoindoline and related scaffolds is diverse, targeting various biological pathways. Research into closely related structures provides a framework for understanding the potential activities of this compound derivatives. For instance, studies on 3-methylene-2-oxoindoline-5-carboxamide derivatives have demonstrated that their anti-proliferative activity in human lung adenocarcinoma cells is correlated with the blockade of the phosphorylation of extracellular signal-regulated kinases (ERK1/2), suggesting interference with the RAF/MEK/ERK signaling pathway. researchgate.net

In other contexts, derivatives of the parent indole-2-carboxylic acid scaffold have been identified as potent inhibitors of HIV-1 integrase. mdpi.comnih.gov The mechanism involves the chelation of two Mg²⁺ ions within the enzyme's active site by the indole (B1671886) core and the C2 carboxyl group, effectively blocking the strand transfer step essential for viral replication. nih.gov Furthermore, research on different heterocyclic carboxylic acids, such as 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives, has revealed inhibitory activity against leucyl-tRNA synthetase (LeuRS), an essential enzyme for bacterial protein synthesis. nih.gov

These examples highlight that the mechanism of action is highly dependent on the specific derivative and the biological target. The general reaction mechanism for carboxylic acid derivatives is nucleophilic acyl substitution, where a nucleophile replaces the leaving group attached to the carbonyl carbon via a tetrahedral intermediate. msu.edusketchy.com The reactivity in these substitution reactions is influenced by the stability of the derivative, with amides being the least reactive and acid chlorides being the most reactive. msu.edu

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool for understanding the interaction between a ligand, such as a this compound derivative, and its target protein.

Docking studies are instrumental in predicting how these derivatives fit into the active sites of biological targets and in estimating their binding affinity. For example, docking studies of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives against P-glycoprotein revealed significant binding affinities, with one compound showing a binding energy of -9.22 kcal/mol. nih.gov Similarly, indole-2-carboxylic acid derivatives have been optimized to achieve potent HIV-1 integrase inhibition, with IC₅₀ values as low as 0.13 μM. mdpi.comnih.gov

The binding mode describes the specific conformation and orientation of the ligand within the binding site. Carboxylic acid-terminated molecules can exhibit various binding modes, including bidentate (chelating) and bridging conformations, depending on the target and the substituents on the molecule. buffalo.eduresearchgate.net Docking studies on indole derivatives targeting HIV-1 integrase revealed that introducing a larger substituent on the indole core improved interactions with a hydrophobic cavity near the active site, enhancing binding. mdpi.comnih.gov

Table 1: Examples of Binding Affinities for Related Carboxylic Acid Derivatives

| Derivative Class | Target | Reported Affinity | Source |

|---|---|---|---|

| 2-Oxoquinoline-4-carboxylic acid | P-glycoprotein | -9.22 kcal/mol (Binding Energy) | nih.gov |

| Indole-2-carboxylic acid | HIV-1 Integrase | 0.13 µM (IC₅₀) | mdpi.comnih.gov |

| 2-Oxoquinoline carboxylic acid (KP23) | Cannabinoid Receptor 2 (CB2) | 9.6 nM (Kᵢ) | mdpi.com |

The stability of the ligand-target complex is determined by a network of non-covalent interactions. Molecular docking simulations provide detailed information about these crucial contacts. Common interactions observed for carboxylic acid derivatives include:

Hydrogen Bonding : The carboxylic acid group is an excellent hydrogen bond donor and acceptor. Docking studies frequently show hydrogen bonds between the ligand's carboxylate and backbone or side-chain residues of the target protein. nih.gov

Hydrophobic Interactions : The aromatic rings and alkyl substituents of the derivatives often engage in hydrophobic interactions with nonpolar pockets in the binding site. nih.gov

Ionic and Chelation Interactions : The deprotonated carboxylic acid can form strong ionic bonds (salt bridges) with positively charged residues like arginine or lysine. As seen with HIV-1 integrase inhibitors, the carboxyl group can also chelate essential metal ions in the active site. nih.gov

Pi-Interactions : Aromatic systems can participate in various π-interactions, including π-π stacking with aromatic amino acid side chains, π-σ interactions, and π-alkyl interactions with aliphatic residues like valine. researchgate.net

Table 2: Common Ligand-Target Interactions for Oxoindoline-like Scaffolds

| Interaction Type | Description | Example Residues/Moieties | Source |

|---|---|---|---|

| Hydrogen Bonding | Interaction between H-bond donor and acceptor. | Carboxyl group with protein backbone NH or OH groups. | nih.gov |

| Ionic Interactions | Electrostatic attraction between charged groups. | Carboxylate (COO⁻) with Lysine (Lys) or Arginine (Arg). | nih.gov |

| π-Alkyl Interactions | Interaction between a π-system and an alkyl group. | Phenyl ring with Valine (Val). | researchgate.net |

| π-σ Interactions | Interaction between a π-system and a σ-bond. | Phenyl ring with Serine (Ser). | researchgate.net |

| Metal Chelation | Coordination of a central metal ion by a ligand. | Carboxyl group chelating Mg²⁺ ions. | nih.gov |

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are used to study the stability of the predicted ligand-protein complex, conformational changes, and the role of solvent molecules. iitg.ac.in For instance, MD simulations of carboxylic acids in different environments have been used to investigate the energetics of hydration, the structure of hydrogen-bonding networks, and the orientation of the carboxylate groups. iitg.ac.inmdpi.com In the context of drug-target interactions, MD can reveal how the ligand and protein adapt to each other, providing a more accurate picture of the binding event and helping to refine the results from molecular docking. mdpi.com

DFT Studies and Quantum Mechanical Investigations

Density Functional Theory (DFT) and other quantum mechanical methods are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules with high accuracy. mdpi.com These studies are valuable for understanding the intrinsic properties of this compound and its derivatives. DFT calculations can determine molecular geometries, vibrational frequencies, and electronic parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are crucial for predicting reactivity and charge transfer characteristics. researchgate.net

A key application of quantum mechanics is the detailed analysis of reaction mechanisms, including the characterization of transition states and reaction intermediates. For carboxylic acid derivatives, the fundamental reaction is nucleophilic acyl substitution. libretexts.org This process proceeds through a high-energy tetrahedral intermediate. sketchy.comyoutube.com DFT calculations can model the energy profile of this entire pathway, identifying the activation energy associated with the formation of the tetrahedral intermediate and its subsequent collapse to products. mdpi.com This analysis helps to explain the relative reactivity of different carboxylic acid derivatives and the catalytic effects of acids or bases on the reaction rate. sketchy.com By calculating the geometries and energies of transition states, researchers can gain a profound understanding of the factors that control the chemical transformations of these compounds.

Conformational Analysis and Stereoselectivity

The three-dimensional arrangement of atoms in this compound derivatives significantly influences their chemical reactivity and biological activity. The stereochemical outcome of reactions involving this core structure is a critical aspect of synthetic chemistry, particularly in the pursuit of enantiomerically pure compounds for pharmaceutical applications.

Computational methods, such as quantum mechanical calculations, have been employed to investigate the conformational preferences of related bicyclic systems like octahydroindole-2-carboxylic acid. nih.gov These studies reveal that the conformational landscape of such molecules can be highly dependent on the environment. nih.gov For instance, in the gas phase, a molecule might adopt a rigid conformation, often characterized by intramolecular hydrogen bonds, while in an aqueous solution, it can exhibit significant flexibility with multiple energetically accessible conformations. nih.gov This solvent-induced conformational flexibility is a key factor in determining the outcome of reactions in solution. nih.gov

The stereoselectivity of reactions involving the 2-oxindole core is often governed by the formation of specific transition states. In 1,3-dipolar cycloaddition reactions of 2-(2-oxoindoline-3-ylidene)acetates with nitrones, the regio- and stereoselectivity can be controlled by reaction conditions. nih.govresearchgate.net For example, conducting the reaction at elevated temperatures in toluene (B28343) can favor the formation of one diastereomer, while performing it at room temperature in dichloromethane (B109758) can lead to the selective formation of another. nih.gov This highlights the thermodynamic and kinetic control that can be exerted over these reactions. The reversibility of nitrone cycloaddition reactions further complicates the prediction of selectivity. nih.gov X-ray crystallography and 2D NMR techniques like NOESY are crucial for confirming the stereochemistry of the resulting products. nih.gov

In the synthesis of spiro-fused 2-oxindoles, the stereochemical outcome can be rationalized by considering the approach of the reactants. mdpi.commdpi.com For instance, in the reaction of isatin (B1672199) derivatives with 2-(bromomethyl)acrylates, the formation of cis- or trans-configured products can be predicted by analyzing the stability of the possible chair-like transition states. mdpi.com Steric hindrance between bulky substituents often dictates the favored reaction pathway, leading to high diastereoselectivity. mdpi.com

Structure-Activity Relationship (SAR) Studies through Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational methods have become an indispensable tool in SAR analysis, enabling the rapid evaluation of large numbers of compounds and guiding the design of more potent and selective molecules. nih.govbeilstein-journals.org

For derivatives of the 2-oxindole core, computational docking studies are frequently used to predict the binding affinity of these compounds to their biological targets. researchgate.net These studies can reveal key interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, that are crucial for binding. researchgate.net By understanding these interactions, medicinal chemists can rationally design new derivatives with improved activity.

One approach to computational SAR is the use of "R-group QSAR" models. nih.gov This involves systematically varying substituents (R-groups) at different positions on the 2-oxoindoline scaffold and correlating these changes with biological activity. nih.gov This allows for the identification of which positions are most sensitive to modification and what types of substituents are likely to enhance activity.

Pharmacophore modeling is another powerful ligand-based computational method. beilstein-journals.org It involves identifying the common structural features of a series of active compounds that are essential for their biological activity. beilstein-journals.org This "pharmacophore" can then be used to screen virtual libraries for new compounds that possess these features. For 2-oxoindoline derivatives, this could involve defining the spatial arrangement of hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups that are required for interaction with a specific receptor.

The table below summarizes some computational findings for 2-oxoindoline derivatives, highlighting key interactions and predicted properties.

| Compound/Derivative | Computational Method | Key Findings | Reference |

| Complex 2c (Pd(II) complex) | Docking studies | Strongest binding affinity to AR and apoptotic proteins, mediated by hydrogen bonds, π–π stacking, and hydrophobic interactions. | researchgate.net |

| Pyrazole (B372694)–indole conjugate 14b | Computational assessment | Possesses lipophilic surface properties, suggesting it can cross cell membranes. TPSA value > 140 Ų, indicating good intestinal absorption. | researchgate.net |

| Spirooxindoles | MD simulation, in silico ADMET | Investigation of drug-like properties and potential as anti-coronavirus agents. | researchgate.net |

Investigation of Reaction Mechanisms (e.g., Radical Chain Pathways, Electron Transfer Processes)

Understanding the detailed step-by-step mechanism of a chemical reaction is crucial for optimizing reaction conditions and expanding its scope. For reactions involving the 2-oxoindoline core, various mechanistic pathways have been proposed and investigated, including radical chain reactions and electron transfer processes.

Radical addition reactions have been utilized for the synthesis of 2-oxindoles. rsc.org For example, a one-pot mechanism involving a radical addition has been described for the synthesis of certain oxindole (B195798) derivatives. rsc.org

Electron transfer (ET) processes are another important mechanistic pathway in organic synthesis. In the context of related heterocyclic systems, photoinduced electron transfer (PET) has been shown to initiate cyclization reactions. nih.gov For instance, the oxidative cyclization of 2'-alkynylacetophenone oximes can be initiated by an electron transfer to a photosensitizer, leading to the formation of a radical cation. nih.gov This radical cation can then undergo cyclization to form a new ring system. nih.gov A detailed computational investigation of such a reaction mechanism can shed light on the feasibility of different pathways and the factors that control stereoselectivity. nih.gov The final proton transfer step in the mechanism is often responsible for the observed stereoselectivity. nih.gov

The electrochemical behavior of molecules, which involves electron transfer processes, can also be studied to understand their redox properties. um.es Two-electron transfer reactions are common for many organic molecules and can proceed in a stepwise or concerted manner, depending on the stability of the intermediate radical ion. um.es

In the synthesis of 2,2-disubstituted indolin-3-ones from ethyl 2-(2-oxoindolin-3-yl)acetates, DFT calculations have been used to elucidate the reaction mechanism. acs.org The proposed mechanism begins with a nucleophilic attack of the carbonyl oxygen on a hypervalent iodine reagent, followed by a series of steps leading to the final product. acs.org

The table below lists some of the proposed mechanistic steps for reactions involving the 2-oxoindoline core and related compounds.

| Reaction Type | Proposed Mechanistic Steps | Reference |

| Radical Addition | One-pot mechanism through radical addition reaction. | rsc.org |

| Electron Transfer-Mediated Oxidative Cyclization | Facile C-N bond formation in the radical cation leading to a 5-exo intermediate. Back-electron transfer followed by barrierless intramolecular proton transfer. | nih.gov |

| Synthesis of 2,2-Disubstituted Indolin-3-ones | Nucleophilic attack of the carbonyl oxygen on a hypervalent iodine center. | acs.org |

| Domino Reaction for Spiro-Fused 2-Oxindoles | Allylation reaction proceeding through chair-like transition states. Subsequent nucleophilic addition mediates cyclization. | mdpi.com |

Future Directions and Therapeutic Potential

2-Oxoindoline-7-carboxylic Acid as a Lead Compound for Drug Development

The 2-oxoindoline core is a privileged scaffold in medicinal chemistry, and the addition of a carboxylic acid at the 7-position provides a crucial anchor point for molecular interactions, making this compound a promising lead compound for drug development. Lead compounds are starting points for the design of new drugs. The inherent reactivity and binding capabilities of this molecule allow for its modification to target a variety of biological pathways implicated in disease.

The development of new therapeutic agents often begins with the identification of a lead structure that exhibits some desired biological activity. For instance, in the pursuit of treatments for obesity and diabetes, researchers identified a lead structure that ultimately led to the discovery of potent and selective inhibitors of diacylglycerol acyltransferase-1 (DGAT-1). nih.gov Similarly, the indole-2-carboxylic acid framework has been successfully utilized to develop novel HIV-1 integrase strand transfer inhibitors. mdpi.com These examples underscore the potential of carboxylic acid-containing heterocyclic compounds like this compound to serve as the foundation for new medicines.

Exploration of Novel Analogues with Improved Efficacy and Safety

A critical step in the drug discovery process is the synthesis and evaluation of novel analogues of a lead compound to enhance its efficacy and improve its safety profile. By systematically modifying the structure of this compound, researchers can fine-tune its pharmacological properties. This process, known as lead optimization, aims to create derivatives with increased potency, selectivity, and better absorption, distribution, metabolism, and excretion (ADME) characteristics.

The exploration of analogues is a cornerstone of modern drug development. For example, the modification of quinoxaline-2-carboxylic acid 1,4-dioxides has yielded derivatives with significant antimycobacterial activity. mdpi.com This highlights how structural modifications can lead to compounds with enhanced therapeutic potential. The "rule of 5" provides a useful guideline in this process, predicting that poor absorption or permeation is more likely for compounds with certain physicochemical properties, such as a molecular weight greater than 500 and more than 5 H-bond donors. columbia.edunih.gov By creating and testing a library of analogues, scientists can identify candidates that strike the optimal balance between therapeutic activity and safety.